molecular formula C8H7FN2O4 B1323410 Methyl 2-amino-6-fluoro-3-nitrobenzoate CAS No. 346691-23-4

Methyl 2-amino-6-fluoro-3-nitrobenzoate

Cat. No.: B1323410
CAS No.: 346691-23-4
M. Wt: 214.15 g/mol
InChI Key: CZWULSUQQAOBDL-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-fluoro-3-nitrobenzoate: is an organic compound with the molecular formula C8H7FN2O4 and a molecular weight of 214.15 g/mol . This compound is characterized by the presence of an amino group, a fluoro group, and a nitro group attached to a benzoate moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

“Methyl 2-amino-6-fluoro-3-nitrobenzoate” is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing exposed body areas thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-6-fluoro-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-fluorobenzoate to introduce the nitro group, followed by the reduction of the nitro group to an amino group . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-6-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino group .

Comparison with Similar Compounds

  • Methyl 2-fluoro-3-nitrobenzoate
  • Methyl 2-amino-3-nitrobenzoate
  • Methyl 2-amino-6-chloro-3-nitrobenzoate

Comparison: Methyl 2-amino-6-fluoro-3-nitrobenzoate is unique due to the presence of both an amino group and a fluoro group on the benzoate ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds . The fluoro group, in particular, enhances the compound’s ability to participate in specific chemical reactions and interactions, making it a valuable tool in various research applications .

Properties

IUPAC Name

methyl 2-amino-6-fluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWULSUQQAOBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619633
Record name Methyl 2-amino-6-fluoro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346691-23-4
Record name Methyl 2-amino-6-fluoro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-6-fluoro-3-nitrobenzoate
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